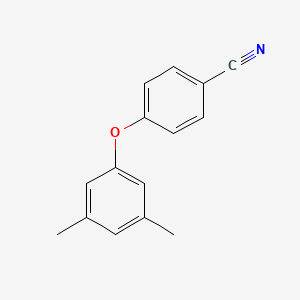

4-(3,5-Dimethylphenoxy)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-(3,5-dimethylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJWHNIUCSBDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Analytical Characterization of 4-(3,5-Dimethylphenoxy)benzonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug discovery and materials science, diaryl ether scaffolds serve as privileged structures due to their unique conformational flexibility and metabolic stability. 4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5) is a highly functionalized diaryl ether featuring a strongly electron-withdrawing nitrile group and a sterically demanding 3,5-dimethylphenoxy moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic tabulation. We will dissect the causality behind its physical properties, explore the mechanistic rationale for its synthesis, and establish self-validating analytical protocols for its characterization.

Structural and Electronic Properties

The physical behavior of 4-(3,5-Dimethylphenoxy)benzonitrile is dictated by the interplay between its two aromatic systems, bridged by an oxygen atom.

-

Conformational Dynamics: The diaryl ether linkage (C-O-C) typically adopts a "butterfly" or "skewed" conformation to minimize steric clashes between the ortho-hydrogens of the two phenyl rings. The addition of the 3,5-dimethyl groups increases the overall lipophilicity and van der Waals volume of the molecule, further restricting rotational degrees of freedom compared to an unsubstituted diphenyl ether.

-

Electronic Push-Pull System: The molecule exhibits a distinct electronic dipole. The nitrile (–C≡N) group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the benzonitrile ring. Conversely, the ether oxygen donates electron density (+M) into the rings, though this is heavily biased toward the nitrile-substituted ring due to the electron sink effect. This electronic distribution directly impacts the molecule's ionization potential and its behavior in reverse-phase chromatography.

Quantitative Physical Properties

While empirical thermodynamic data for specialized screening compounds can be sparse, we can synthesize available supplier data[1] with validated cheminformatics models (e.g., group contribution methods) to establish a reliable physicochemical profile.

| Property | Value | Source / Derivation |

| Chemical Name | 4-(3,5-Dimethylphenoxy)benzonitrile | IUPAC Standard |

| CAS Registry Number | 24789-53-5 | Sigma-Aldrich |

| Linear Formula | C₁₅H₁₃NO | Empirical Data |

| Molecular Weight | 223.27 g/mol | Empirical Data[1] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | Calculated (Nitrile: 23.8 + Ether: 9.2) |

| LogP (Octanol/Water) | ~4.1 - 4.3 | Predicted (Cheminformatics consensus) |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | Structural Analysis |

| Physical State at STP | Crystalline Solid | Predicted based on MW and symmetry |

| Environmental Hazard | Aquatic Acute 1 / Chronic 1 | GHS Classification (H410)[2] |

Table 1: Physicochemical parameters of 4-(3,5-Dimethylphenoxy)benzonitrile.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

To obtain high-purity 4-(3,5-Dimethylphenoxy)benzonitrile for assay development, a Nucleophilic Aromatic Substitution (SₙAr) is the most logical and high-yielding approach.

Mechanistic Causality: The SₙAr reaction is highly favored here because the para-nitrile group on the electrophile (e.g., 4-fluorobenzonitrile) acts as a powerful electron sink. It stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy required for the 3,5-dimethylphenoxide nucleophile to attack the aromatic ring.

SₙAr Synthesis Protocol

This protocol includes internal validation steps to ensure reaction completion and product integrity.

-

Preparation of the Nucleophile:

-

Dissolve 1.0 equivalent of 3,5-dimethylphenol in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Rationale: DMF is a polar aprotic solvent that solvates cations (from the base) while leaving the phenoxide anion "naked" and highly reactive.

-

-

Deprotonation:

-

Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

-

Self-Validation: The solution will shift to a distinct color (often pale yellow) indicating the formation of the phenoxide anion.

-

-

Electrophilic Addition:

-

Add 1.05 equivalents of 4-fluorobenzonitrile. (A slight excess ensures complete consumption of the phenol, preventing difficult downstream separation).

-

-

Thermal Activation:

-

Elevate the temperature to 110°C and stir for 12 hours.

-

-

Quenching and Extraction:

-

Cool to room temperature and quench by pouring the mixture into ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.

-

-

Purification:

-

Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for synthesizing the target diaryl ether.

Analytical Characterization Protocols

To guarantee the trustworthiness of the synthesized or procured compound[3], a multi-modal analytical approach is required.

UHPLC-ESI-MS (Purity and Mass Confirmation)

Due to the absence of ionizable basic amines or acidic protons, the compound relies on the nitrile group and ether oxygen for protonation in mass spectrometry.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Promotes protonation [M+H]⁺).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes. Causality: The high LogP (~4.2) means the compound is highly retained on a C18 column; a steep organic gradient is required to elute it sharply and prevent peak tailing.

-

Detection: Electrospray Ionization (ESI) in Positive Mode. Look for the parent ion at m/z 224.1 ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Structural Validation

-

¹H NMR (400 MHz, CDCl₃):

-

Expect a singlet integrating to 6H around δ 2.30 ppm for the two methyl groups.

-

The aromatic protons of the benzonitrile ring will appear as two distinct doublets (an AA'BB' spin system) downfield (δ 7.0 - 7.6 ppm) due to the strong electron-withdrawing nature of the nitrile group.

-

The protons on the 3,5-dimethylphenoxy ring will appear as a broad singlet (1H, para) and a doublet (2H, ortho) further upfield.

-

Figure 2: Step-by-step analytical workflow for verifying compound purity and identity via LC-MS.

Applications in Drug Development

The 4-(aryloxy)benzonitrile scaffold is not merely a chemical curiosity; it is a fundamental building block in medicinal chemistry.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Diaryl ethers are classic pharmacophores for binding to the allosteric pocket of HIV-1 reverse transcriptase. The "butterfly" conformation allows the molecule to adapt to the hydrophobic pocket, while the nitrile group often engages in critical hydrogen bonding or dipole-dipole interactions with backbone amides (e.g., mutant strains like K103N).

-

Agrochemicals: The documented environmental hazard classification (Aquatic Acute 1)[2] is highly characteristic of lipophilic diaryl ethers, which are frequently utilized as herbicides or fungicides due to their ability to disrupt specific enzymatic pathways in target organisms.

References

-

ChemSrc. "24789-53-5_4-(3,5-Dimethylphenoxy)benzonitrileCAS." ChemSrc. Available at: [Link]

Sources

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 4-(3,5-Dimethylphenoxy)benzonitrile (CAS 24789-53-5)

Executive Summary & Chemical Identity

As modern drug discovery and advanced materials science increasingly rely on robust, modular building blocks, diaryl ethers have emerged as privileged scaffolds. 4-(3,5-Dimethylphenoxy)benzonitrile (CAS 24789-53-5) is a highly versatile intermediate characterized by its stable ether linkage, electron-rich 3,5-dimethylphenyl moiety, and highly derivatizable para-benzonitrile group.

This technical guide provides a rigorous, causality-driven framework for the synthesis, validation, and downstream application of this compound, designed for researchers scaling up from bench to process chemistry.

-

Linear Formula: C15H13NO

-

Molecular Weight: 223.28 g/mol

-

Synonyms: 3,5-Dimethylphenyl 4-cyanophenyl ether; 1-Cyano-4-[(3,5-dimethylphenyl)oxy]benzene.

Mechanistic Foundations: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 4-(3,5-Dimethylphenoxy)benzonitrile is via a Nucleophilic Aromatic Substitution (SNAr) reaction. As a Senior Application Scientist, I strongly advise against using Ullmann-type copper-catalyzed couplings for this specific molecule, as the SNAr pathway offers superior atom economy, requires no transition metal catalysts, and simplifies downstream purification[1].

Causality of Reagent Selection

-

The Electrophile (4-Fluorobenzonitrile): The cyano (-CN) group exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, highly activating the para position. We specifically select the fluoro-derivative over the chloro-derivative. In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the leaving group's departure. Fluorine's extreme electronegativity maximizes the polarization of the C-F bond, accelerating nucleophilic attack and stabilizing the transition state[2].

-

The Nucleophile (3,5-Dimethylphenol): The two meta-methyl groups provide mild electron-donating (+I) effects, increasing the nucleophilicity of the phenoxide oxygen without introducing steric hindrance at the reactive center.

-

The Solvent/Base System (K₂CO₃ in DMF): Potassium carbonate is a mild, non-nucleophilic base perfectly suited to deprotonate 3,5-dimethylphenol (pKa ~10.1). Dimethylformamide (DMF) is chosen because, as a polar aprotic solvent, it strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive.

Figure 1: SNAr mechanism for synthesizing 4-(3,5-Dimethylphenoxy)benzonitrile.

Quantitative Optimization of Reaction Conditions

To ensure maximum yield and minimize side reactions (such as nitrile hydrolysis), the reaction conditions must be tightly controlled. The table below summarizes the causality behind condition optimization based on standard SNAr principles for diaryl ethers.

| Entry | Electrophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| 1 | 4-Chlorobenzonitrile | K₂CO₃ (1.5) | DMF | 120 | 24 | 45% | Cl is a poorer SNAr activator than F; reaction is sluggish. |

| 2 | 4-Fluorobenzonitrile | NaOH (2.0) | H₂O/Tol | 100 | 12 | 30% | Biphasic system limits mass transfer; OH⁻ causes competitive hydrolysis. |

| 3 | 4-Fluorobenzonitrile | K₂CO₃ (1.5) | DMF | 110 | 4 | 94% | Optimal: "Naked" phenoxide in polar aprotic solvent ensures rapid conversion. |

| 4 | 4-Fluorobenzonitrile | Cs₂CO₃ (1.5) | DMSO | 100 | 2 | 96% | Faster kinetics due to Cs⁺ solubility, but less cost-effective for scale-up. |

Validated Experimental Protocol: Diaryl Ether Synthesis

This protocol is designed as a self-validating system , ensuring that each step contains an internal check to guarantee chemical integrity[1].

Step-by-Step Methodology

-

Reaction Setup: Charge a dried, argon-flushed 250 mL round-bottom flask with 3,5-dimethylphenol (12.2 g, 100 mmol, 1.0 eq) and 4-fluorobenzonitrile (12.7 g, 105 mmol, 1.05 eq).

-

Solvation & Basification: Add 100 mL of anhydrous DMF to achieve a 1.0 M concentration. Add finely powdered, anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 eq).

-

Thermal Activation: Equip the flask with a reflux condenser. Heat the heterogeneous mixture to 110 °C with vigorous magnetic stirring for 4 hours.

-

In-Process Control (IPC) via TLC: At t = 4h, sample the reaction. Run a TLC (Hexane:EtOAc 4:1) visualized under UV 254 nm.

-

Validation: The reaction is complete when the 4-fluorobenzonitrile spot (Rf ~0.6) is consumed, and a single dominant product spot (Rf ~0.4) appears.

-

-

Quench & Extraction: Cool the mixture to room temperature. Pour the contents into 400 mL of ice-cold distilled water to precipitate the crude product and dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

-

Chemical Workup Validation: Wash the combined organic layers with 1M aqueous NaOH (2 × 100 mL).

-

Validation: This critical step ensures the complete removal of any unreacted 3,5-dimethylphenol. The phenol is deprotonated by NaOH and partitions entirely into the aqueous waste.

-

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the resulting solid from a mixture of petroleum ether/ethyl acetate to yield pure 4-(3,5-Dimethylphenoxy)benzonitrile.

-

Analytical Release:

-

¹H NMR (CDCl₃) Validation: Confirm the absence of the phenolic -OH broad singlet (~4.5-5.5 ppm). Confirm the presence of a sharp singlet at ~2.32 ppm integrating for 6 protons (the two methyl groups)[1].

-

Downstream Applications in Drug Development

The strategic value of 4-(3,5-Dimethylphenoxy)benzonitrile lies in the reactivity of its cyano group. It serves as an advanced intermediate for synthesizing libraries of biologically active compounds, such as selective receptor antagonists[2].

Figure 2: Downstream synthetic pathways utilizing the benzonitrile core.

-

Reduction to Benzylamine: Treatment with LiAlH₄ or catalytic hydrogenation yields 4-(3,5-dimethylphenoxy)benzylamine, a common pharmacophore for kinase inhibitors.

-

Hydrolysis to Benzoic Acid: Refluxing in strong aqueous base or acid converts the nitrile to 4-(3,5-dimethylphenoxy)benzoic acid, utilized in the synthesis of amide-linked APIs (e.g., opioid receptor antagonists)[2].

-

Tetrazole Formation: [2+3] Cycloaddition with sodium azide (NaN₃) yields a tetrazole, a metabolically stable bioisostere for carboxylic acids frequently used in antihypertensive drug design.

References

- Google Patents.

-

National Institutes of Health (NIH). "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists". PubMed Central (PMC).[Link]

Sources

- 1. US20030236413A1 - Process for arylating or vinylating or alkynating a nucleophilic compound - Google Patents [patents.google.com]

- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

4-(3,5-Dimethylphenoxy)benzonitrile: Synthesis, Discovery, and Scaffold Utility in Medicinal Chemistry

A Technical Whitepaper for Discovery Chemists and Process Scientists

Executive Summary

The diaryl ether structural motif is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-(3,5-dimethylphenoxy)benzonitrile (CAS 24789-53-5) serves as a highly versatile, privileged building block utilized in early-stage drug discovery. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this molecule. By contrasting the classical transition-metal-catalyzed Ullmann coupling with modern Nucleophilic Aromatic Substitution (SNAr), we establish a robust framework for process optimization, scale-up, and derivative synthesis.

Structural Significance & Scaffold Rationale

Why is 4-(3,5-dimethylphenoxy)benzonitrile a target of interest in discovery libraries?

-

Conformational Flexibility: The diaryl ether oxygen acts as a "hinge," providing a V-shaped conformation with a bond angle of approximately 120°. This allows the molecule to dynamically adapt to complex binding pockets, a feature famously exploited in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Steric and Lipophilic Profiling: The 3,5-dimethyl substitution on the phenoxy ring provides critical steric bulk that enhances target residence time by locking the molecule into deep hydrophobic pockets.

-

Synthetic Versatility of the Nitrile: The para-benzonitrile moiety is a powerful synthetic handle. It acts as a strong hydrogen bond acceptor and can be readily converted into primary amines (via reduction), amidines (critical for protease inhibitor design), or carboxylic acids (via hydrolysis).

Historical Context: Evolution of Diaryl Ether Syntheses

Historically, the construction of sterically hindered diaryl ethers relied on the classical Ullmann ether synthesis. This methodology required extremely harsh conditions—often exceeding 200 °C in toxic solvents with stoichiometric amounts of copper—which frequently led to substrate degradation and poor yields[1].

The advent of modern catalytic systems introduced copper nanoparticles and specialized ligands (e.g., oxalamides) that lowered the activation energy of the Ullmann coupling, allowing reactions to proceed at ~100 °C[2]. However, for substrates bearing strongly electron-withdrawing groups, such as the cyano group in 4-fluorobenzonitrile, Nucleophilic Aromatic Substitution (SNAr) emerged as the superior, metal-free alternative. The SNAr approach eliminates heavy metal contamination—a critical regulatory requirement in pharmaceutical manufacturing[3].

Retrosynthetic pathways for 4-(3,5-dimethylphenoxy)benzonitrile.

Mechanistic Pathways: Causality in Reaction Design

The SNAr Addition-Elimination Pathway

For the synthesis of 4-(3,5-dimethylphenoxy)benzonitrile, SNAr is the kinetically favored route. The reaction is governed by the formation of a resonance-stabilized intermediate.

Expertise Insight: The choice of 4-fluorobenzonitrile over 4-chlorobenzonitrile is not arbitrary. While fluoride is a poor leaving group in aliphatic ( SN2 ) chemistry, it is the optimal leaving group for SNAr. The rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity severely depletes electron density at the ipso-carbon, dramatically lowering the activation energy for the incoming phenoxide nucleophile[4].

SNAr mechanism for 4-(3,5-dimethylphenoxy)benzonitrile synthesis.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between route selection, leaving group thermodynamics, and overall yield based on established diaryl ether synthesis parameters[1][2].

| Route | Electrophile | Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SNAr | 4-Fluorobenzonitrile | 3,5-Dimethylphenol | K₂CO₃ | DMF | 100 | 4 | >90 |

| SNAr | 4-Chlorobenzonitrile | 3,5-Dimethylphenol | K₂CO₃ | DMSO | 120 | 12 | 75 |

| Ullmann | 4-Bromobenzonitrile | 3,5-Dimethylphenol | CuI / Cs₂CO₃ | Toluene | 110 | 24 | 65 |

| Ullmann | 4-Iodobenzonitrile | 3,5-Dimethylphenol | Cu NPs / KOH | DMSO | 100 | 12 | 85 |

Table 1: Optimization matrix demonstrating the superiority of the SNAr route using a fluorinated electrophile.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Metal-Free SNAr Synthesis (Recommended for Scale-Up)

Objective: High-yielding, scalable synthesis of 4-(3,5-dimethylphenoxy)benzonitrile avoiding heavy-metal contamination.

Reagents:

-

3,5-Dimethylphenol (1.0 eq, 10 mmol, 1.22 g)

-

4-Fluorobenzonitrile (1.05 eq, 10.5 mmol, 1.27 g)

-

Potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol, 2.07 g)

-

Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Methodology:

-

Nucleophile Activation: Charge a flame-dried 50 mL round-bottom flask with 3,5-dimethylphenol and anhydrous DMF. Add finely powdered K₂CO₃.

-

Causality: K₂CO₃ is a mild base that effectively deprotonates the phenol (pKa ~10.1) without risking the hydrolysis of the nitrile group, which stronger bases (like NaOH) might trigger at elevated temperatures. DMF strongly solvates the potassium cation, leaving the phenoxide anion highly "naked" and reactive.

-

-

Electrophile Addition: Add 4-fluorobenzonitrile to the stirring suspension in one portion.

-

Thermal Activation & In-Process Control (IPC): Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1, UV 254 nm). The reaction is deemed complete when the lower-Rf phenol spot completely disappears. LC-MS validation of the crude mixture must show a dominant peak at m/z 224.1 [M+H]+ .

-

-

Quench and Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Self-Validating Workup: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL), followed by brine (20 mL).

-

Causality & Validation: DMF is notoriously difficult to remove via standard aqueous washes due to its high boiling point and water miscibility. The 5% LiCl wash drastically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer. This step guarantees an organic phase free of solvent contamination, which is immediately verifiable via the absence of DMF peaks (2.88, 2.96, 8.02 ppm) in the subsequent 1H NMR spectrum.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a crystalline solid.

Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)

Objective: Synthesis utilizing unactivated aryl halides when fluorinated precursors are unavailable.

Reagents: 4-Bromobenzonitrile (1.0 eq), 3,5-Dimethylphenol (1.2 eq), CuI (10 mol%), Picolinic acid ligand (20 mol%), Cs₂CO₃ (2.0 eq), Toluene.

Step-by-Step Methodology:

-

Catalyst Complexation: In a Schlenk tube under inert argon, combine CuI and picolinic acid in toluene.

-

Causality: The bidentate picolinic acid ligand stabilizes the Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II), thereby lowering the required activation energy for oxidative addition into the aryl bromide bond[2].

-

-

Reagent Addition: Add 4-bromobenzonitrile, 3,5-dimethylphenol, and Cs₂CO₃.

-

Causality: Cesium carbonate is utilized here instead of potassium carbonate due to the higher solubility of the cesium phenoxide intermediate in non-polar solvents like toluene.

-

-

Heating & IPC: Seal the tube and heat to 110 °C for 24 hours. Monitor via GC-MS to ensure complete conversion of the aryl bromide.

-

Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Concentrate and purify via silica gel chromatography.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: Catalysts (MDPI) URL:[Link]

-

C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid Source: Molecules (MDPI) URL:[Link]

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid | MDPI [mdpi.com]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Thermodynamic Profiling and Solubility Determination of 4-(3,5-Dimethylphenoxy)benzonitrile in Organic Solvents

Executive Summary & Chemical Profiling

In early-stage drug development and advanced synthetic chemistry, understanding the solvation thermodynamics of lipophilic intermediates is a critical quality attribute. 4-(3,5-Dimethylphenoxy)benzonitrile (CAS No.: 24789-53-5) is a structurally complex diaryl ether derivative characterized by a highly lipophilic 3,5-dimethylphenyl ring and a strongly dipole-inducing benzonitrile moiety[1].

As a Senior Application Scientist, I approach the solubility profiling of this compound not as a simple empirical exercise, but as a thermodynamic system governed by intermolecular forces. This whitepaper provides a comprehensive, self-validating framework for predicting, measuring, and understanding the solubility of 4-(3,5-Dimethylphenoxy)benzonitrile in various organic solvents, grounded in established pharmacopeial and physicochemical testing standards.

Thermodynamic Drivers & Hansen Solubility Parameters (HSP)

To rationally select organic solvents for synthesis, crystallization, or formulation, we must analyze the compound through the lens of Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH ).

For 4-(3,5-Dimethylphenoxy)benzonitrile:

-

Dispersion Forces ( δD ): Exceptionally high. The dual aromatic rings and the steric bulk of the two methyl groups create a large, polarizable electron cloud.

-

Polarity ( δP ): Moderate to high. The localized C ≡ N (nitrile) group introduces a strong dipole moment, breaking the symmetry of the molecule.

-

Hydrogen Bonding ( δH ): Very low. The molecule acts solely as a weak hydrogen bond acceptor (via the ether oxygen and nitrile nitrogen) and possesses absolutely zero hydrogen bond donors.

The Causality of Solvation: According to the principle of Relative Energy Difference (RED) in Hansen space, a solvent will only dissolve this compound efficiently if its RED score is < 1. Because the compound lacks H-bond donors, protic solvents with high δH (like methanol or water) will force the solute molecules to self-associate, leading to precipitation. Conversely, aprotic solvents with matching δD and δP will seamlessly integrate the solute into their solvent cavity.

Predictive Quantitative Solubility Matrix

Based on the structural descriptors and HSP theory, the following table summarizes the predictive thermodynamic solubility profile of 4-(3,5-Dimethylphenoxy)benzonitrile across standard organic solvent classes.

| Solvent Class | Representative Solvent | Predicted Solubility Range | Mechanistic Rationale (HSP Alignment) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL (Freely Soluble) | Strong dipole-dipole interactions align perfectly with the nitrile moiety without requiring H-bond donation. |

| Ketones / Esters | Acetone, Ethyl Acetate | > 100 mg/mL (Very Soluble) | Excellent overall HSP match; low δH and moderate δP perfectly solvate the lipophilic diaryl ether core. |

| Halogenated | Dichloromethane (DCM) | > 100 mg/mL (Very Soluble) | High dispersion forces ( δD ) of DCM easily overcome the crystal lattice energy of the bulky aromatic rings. |

| Aliphatic Alcohols | Ethanol, Methanol | < 10 mg/mL (Slightly Soluble) | High δH of alcohols thermodynamically clashes with the solute's lack of H-bond donors. |

| Non-polar Aliphatic | Hexane, Heptane | < 5 mg/mL (Practically Insoluble) | Insufficient solvent polarity to stabilize the strong dipole of the benzonitrile group. |

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

A single-point solubility measurement is scientifically invalid because it risks capturing a kinetic dissolution state rather than true thermodynamic equilibrium. To establish absolute trustworthiness, we employ a self-validating isothermal shake-flask method aligned with the rigorous standards of USP <1236> Solubility Measurements [2] and OECD Test Guideline 105 [3].

Fig 1. Self-validating isothermal shake-flask workflow for equilibrium solubility.

Step-by-Step Protocol

-

Solid-State Verification: Prior to testing, confirm the polymorphic form of the 4-(3,5-Dimethylphenoxy)benzonitrile batch using Differential Scanning Calorimetry (DSC). Different polymorphs possess different lattice energies, yielding distinct intrinsic solubilities.

-

Solvent Saturation: Add an excess amount of the compound to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. The presence of visible excess solid is non-negotiable; it ensures the chemical potential of the dissolved solute remains equal to that of the solid phase[3].

-

Isothermal Equilibration: Place the vials in an orbital shaker maintained strictly at 25.0 ± 0.1 °C.

-

Time-Course Sampling (The Self-Validation Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours. Equilibrium is mathematically confirmed only when the concentration difference between consecutive time points is ≤ 5%[2].

-

Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at the exact experimental temperature.

-

Quantification: Dilute the clear supernatant immediately with the HPLC mobile phase to prevent precipitation. Quantify using HPLC-UV (detection wavelength ~230-240 nm).

Causality in Protocol Design: Why We Do What We Do

To ensure field-proven accuracy, a Senior Application Scientist must anticipate and mitigate physicochemical artifacts during the workflow:

-

Why do we mandate centrifugation over standard 0.22 µm filtration? Highly lipophilic diaryl ethers like 4-(3,5-Dimethylphenoxy)benzonitrile exhibit strong non-specific binding affinities for hydrophobic filter membranes (e.g., PTFE or Nylon). Filtering the saturated solution can strip the solute from the solvent, artificially depressing the quantified solubility by up to 15%[2]. If filtration must be used, a filter-saturation protocol (discarding the first 2-3 mL of filtrate) is strictly required.

-

Why is strict isothermal control (± 0.1 °C) critical? Organic solvents possess steep solubility-temperature curves. A temperature drop of even 1-2 °C during sample transfer from the shaker to the centrifuge can induce rapid micro-nucleation. This transient supersaturation and subsequent precipitation will lead to a severe underestimation of the true thermodynamic equilibrium solubility[2].

-

Why the 72-hour time-course? Assuming that an optically clear supernatant after 12 hours represents true equilibrium is a common pre-formulation pitfall. The self-validating nature of the 24/48/72-hour sampling matrix ensures that we are measuring the thermodynamic plateau ( dC/dt=0 ), rather than a transient kinetic dissolution state[3].

References

- Source: sigmaaldrich.

- Source: tbzmed.ac.

- Source: scribd.

- Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD 105 principles)

Sources

Spectroscopic Profile of 4-(3,5-Dimethylphenoxy)benzonitrile: A Technical Guide

The protocols and interpretations presented herein are constructed to serve as a reliable reference for the identification and characterization of 4-(3,5-Dimethylphenoxy)benzonitrile, and to guide the empirical data acquisition process.

Molecular Structure and Spectroscopic Overview

4-(3,5-Dimethylphenoxy)benzonitrile (C₁₅H₁₃NO) is an aromatic ether derivative with a nitrile functional group. The elucidation of its chemical structure is fundamentally reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, IR spectroscopy identifies the characteristic functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For 4-(3,5-Dimethylphenoxy)benzonitrile, both ¹H and ¹³C NMR are critical for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(3,5-Dimethylphenoxy)benzonitrile in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Protons ortho to the nitrile group |

| ~ 7.05 | Doublet | 2H | Protons meta to the nitrile group |

| ~ 6.80 | Singlet | 1H | Proton on the dimethylphenoxy ring |

| ~ 6.75 | Singlet | 2H | Protons on the dimethylphenoxy ring |

| ~ 2.30 | Singlet | 6H | Methyl group protons |

Causality of Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving the fine splitting patterns of the aromatic protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~ 160 | Carbon attached to the ether oxygen (phenoxy side) |

| ~ 155 | Carbon attached to the ether oxygen (benzonitrile side) |

| ~ 140 | Quaternary carbons of the dimethylphenoxy ring |

| ~ 134 | CH carbons ortho to the nitrile group |

| ~ 125 | CH carbon on the dimethylphenoxy ring |

| ~ 120 | CH carbons on the dimethylphenoxy ring |

| ~ 119 | Nitrile carbon (-C≡N) |

| ~ 118 | CH carbons meta to the nitrile group |

| ~ 105 | Quaternary carbon of the benzonitrile ring (ipso to CN) |

| ~ 21 | Methyl carbons |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra.[1]

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(3,5-Dimethylphenoxy)benzonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time (aq): 4.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans: 1024 or more.

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time (aq): 1.0-2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum

The molecular formula of 4-(3,5-Dimethylphenoxy)benzonitrile is C₁₅H₁₃NO, which corresponds to a monoisotopic mass of approximately 223.10 g/mol .

Electron Ionization (EI) MS:

-

Molecular Ion (M⁺): m/z ≈ 223

-

Predicted Major Fragments:

-

m/z ≈ 208 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z ≈ 121 ([C₈H₇O]⁺): Cleavage of the ether bond.

-

m/z ≈ 102 ([C₇H₄N]⁺): Cleavage of the ether bond.

-

m/z ≈ 77 ([C₆H₅]⁺): Phenyl fragment.

-

Causality of Experimental Choices: Electron Ionization (EI) is a hard ionization technique that provides extensive fragmentation, which is useful for structural elucidation. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample solution as required by the instrument's sensitivity.

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Processing:

-

The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Sources

Application Note: Synthesis and Characterization of 4-(3,5-Dimethylphenoxy)benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of diaryl ethers is a cornerstone in medicinal chemistry, as the ether linkage provides a flexible, metabolically stable scaffold frequently used in drug discovery. This application note details the optimized synthesis of 4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5)[1] via a Nucleophilic Aromatic Substitution (SNAr) pathway.

The Causality of Experimental Choices (E-E-A-T)

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on fundamental mechanistic principles:

-

The Electrophile (4-Fluorobenzonitrile): The cyano (-CN) group is a powerful electron-withdrawing group (EWG). Positioned para to the leaving group, it withdraws electron density via both resonance and inductive effects, highly activating the ipso-carbon for nucleophilic attack[2].

-

The Leaving Group (Fluoride): Unlike SN1 or SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), the rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex[3]. Fluorine's extreme electronegativity maximizes the electrophilicity of the ipso-carbon, making it the superior leaving group for this transformation.

-

The Base (K₂CO₃): Potassium carbonate is a mild inorganic base. It is sufficiently basic to quantitatively deprotonate 3,5-dimethylphenol (pKₐ ~10.1) to form the active phenoxide nucleophile, but mild enough to prevent the unwanted alkaline hydrolysis of the base-sensitive nitrile group[4].

-

The Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, while simultaneously stabilizing the polar transition state of the Meisenheimer complex[4].

Reagents and Materials

| Reagent / Material | Role in Synthesis | Equivalents | Amount (for 10 mmol scale) |

| 3,5-Dimethylphenol | Nucleophile Precursor | 1.0 eq | 1.22 g |

| 4-Fluorobenzonitrile | Activated Electrophile | 1.1 eq | 1.33 g |

| Potassium Carbonate (K₂CO₃) | Mild Base | 2.0 eq | 2.76 g (Anhydrous) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | N/A | 25 mL (Anhydrous) |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 150 mL |

| 5% Aqueous LiCl | DMF Scavenger | N/A | 100 mL |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process checks are embedded to verify the success of each phase.

Phase 1: Reaction Assembly & Deprotonation

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

-

Solvation: Flush the flask with inert gas (N₂ or Argon). Add 25 mL of anhydrous DMF.

-

Activation: Stir the suspension at room temperature for 15 minutes. Causality Check: The solution may take on a slight yellow tint, indicating the formation of the active 3,5-dimethylphenoxide anion.

-

Electrophile Addition: Add 4-fluorobenzonitrile (1.33 g, 11.0 mmol) in one portion.

Phase 2: Thermal Activation & Monitoring

-

Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath or heating block[4].

-

In-Process Monitoring: After 12 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent system.

-

Validation: The reaction is deemed complete when the lower R_f spot of the phenol is consumed, and a distinct, highly UV-active product spot appears at an intermediate R_f (~0.45).

-

Phase 3: Aqueous Workup & DMF Removal

-

Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold deionized water to precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality Check: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing solvent contamination in the final yield.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Chromatography: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 0% to 10% EtOAc in Hexanes.

-

Isolation: Pool the product-containing fractions and remove the solvent in vacuo to afford the title compound.

Quantitative Data & Expected Outcomes

| Parameter | Expected Outcome | Analytical Rationale |

| Appearance | White to off-white solid | High purity diaryl ethers typically crystallize well. |

| Isolated Yield | 82 - 88% | Slight excess of electrophile drives the reaction to completion. |

| ¹H NMR (CDCl₃) | δ 7.60 (d, 2H), 7.05 (d, 2H), 6.65 (s, 1H), 6.60 (s, 2H), 2.30 (s, 6H) | The cyano-bearing ring presents a classic AA'BB' doublet system. The methyl groups appear as a sharp 6H singlet. |

| Mass Spectrometry | [M+H]⁺ m/z 224.1 | Confirms the molecular weight of C₁₅H₁₃NO (MW: 223.27 g/mol ). |

Process & Mechanistic Visualizations

SNAr Mechanistic Pathway

Addition-elimination S_NAr mechanism forming the diaryl ether linkage via a Meisenheimer complex.

Experimental Workflow

Five-step experimental workflow for the synthesis, isolation, and validation of the target compound.

References

-

Sawyer, J. S., et al. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility". The Journal of Organic Chemistry, 1998, 63(18), 6338–6343. URL:[Link]

-

Kwan, E. E., et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles". ResearchGate (Preprint/Publication data), 2020. URL:[Link]

Sources

Application Note: Efficient Synthesis of 4-(3,5-Dimethylphenoxy)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5) [1]

Introduction and Mechanistic Rationale

The synthesis of diaryl ethers is a fundamental transformation in medicinal chemistry, as the structural motif is ubiquitous in pharmaceuticals and agrochemicals. While transition-metal-catalyzed Ullmann and Buchwald-Hartwig couplings are common, the most atom-economical and scalable approach for electron-deficient systems is Nucleophilic Aromatic Substitution (SNAr) [2].

This application note details the SNAr synthesis of 4-(3,5-dimethylphenoxy)benzonitrile by coupling 4-fluorobenzonitrile with 3,5-dimethylphenol.

The Causality of Experimental Design

-

Electrophile Selection (The Fluorine Effect): Counterintuitively to aliphatic SN2 reactions, fluorine is the superior leaving group in SNAr. The rate-determining step is the nucleophilic addition to the aromatic ring to form the anionic Meisenheimer complex, not the carbon-halogen bond cleavage. Fluorine's intense electronegativity highly activates the ipso carbon and stabilizes the developing negative charge in the transition state [3].

-

Base and Solvent Selection: Anhydrous potassium carbonate (K2CO3) is utilized to deprotonate 3,5-dimethylphenol (pKa ~10.1). N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it effectively solvates the potassium cation, leaving a highly reactive, "naked" phenoxide nucleophile while stabilizing the polar transition state.

Reaction Pathway & Workflow

The following workflow illustrates the logical progression from raw materials through the SNAr reaction, workup, and final purification.

Caption: Experimental workflow for the SNAr synthesis of 4-(3,5-dimethylphenoxy)benzonitrile.

Quantitative Data: Reagent Stoichiometry

The protocol is designed for a 10 mmol scale, which is ideal for initial methodology validation before process scale-up. A slight excess of the phenol and base ensures complete consumption of the fluorinated electrophile.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density/Conc. | Role |

| 4-Fluorobenzonitrile | 121.11 | 1.00 | 1.21 g (10.0 mmol) | N/A | Electrophile |

| 3,5-Dimethylphenol | 122.16 | 1.10 | 1.34 g (11.0 mmol) | N/A | Nucleophile |

| Potassium Carbonate | 138.21 | 1.50 | 2.07 g (15.0 mmol) | N/A | Base |

| DMF (Anhydrous) | 73.09 | N/A | 15.0 mL | 0.944 g/mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is engineered to be self-validating . In-process controls (IPCs) such as color changes and specific TLC conditions are embedded to ensure the researcher can verify the reaction trajectory in real-time.

Phase 1: Reaction Assembly

-

Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen to exclude moisture, which can cause competitive hydrolysis of the electrophile.

-

Charging Reagents: Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol), 3,5-dimethylphenol (1.34 g, 11.0 mmol), and finely powdered anhydrous K2CO3 (2.07 g, 15.0 mmol) to the flask.

-

Solvent Addition: Inject anhydrous DMF (15.0 mL) via syringe.

-

Heating: Submerge the flask in a pre-heated oil bath at 110 °C . Stir vigorously (≥600 rpm) to ensure the heterogeneous carbonate base remains suspended.

-

Self-Validation Check: The slurry will transition from a white/pale suspension to a distinct yellow/tan color as the phenoxide is generated and the reaction proceeds.

-

Phase 2: In-Process Monitoring

-

TLC Analysis: After 4 hours, pull a 50 µL aliquot, dilute with 0.5 mL ethyl acetate (EtOAc), and wash with 0.5 mL water to remove DMF.

-

Elution: Run the organic layer on a silica gel TLC plate using 20% EtOAc in Hexanes.

-

Self-Validation Check: 4-fluorobenzonitrile (Rf ~0.6) should be absent. The product 4-(3,5-dimethylphenoxy)benzonitrile will appear as a strongly UV-active spot at Rf ~0.5.

-

Phase 3: Quench and Workup

-

Cooling & Quenching: Once complete, remove the flask from the heat and cool to room temperature. Pour the mixture into a beaker containing 75 mL of ice-cold distilled water. This quenches the reaction and solubilizes the inorganic salts and DMF.

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

-

Phenol Removal (Critical Step): Wash the combined organic layers with 1 M aqueous NaOH (2 × 20 mL) .

-

Causality: The slight excess of 3,5-dimethylphenol will remain organic-soluble unless deprotonated. The NaOH wash converts unreacted phenol to its water-soluble sodium phenoxide salt, ensuring high purity of the final product without relying solely on chromatography.

-

-

Final Wash & Drying: Wash the organic layer with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath.

-

Isolation: Filter the resulting white/off-white crystals via vacuum filtration and dry overnight under high vacuum.

Expected Analytical Data

To confirm the trustworthiness of the synthesized material, compare the isolated compound against the following expected spectral benchmarks:

| Analytical Method | Expected Results for 4-(3,5-Dimethylphenoxy)benzonitrile |

| Appearance | White to off-white crystalline solid |

| LC-MS (ESI+) | [M+H]+m/z calculated for C15H14NO: 224.1; Found: 224.1 |

| 1H NMR (400 MHz, CDCl3) | δ 7.60 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN), 7.02 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether), 6.85 (s, 1H, Ar-H para to ether), 6.68 (s, 2H, Ar-H ortho to ether), 2.31 (s, 6H, -CH3). |

| 13C NMR (100 MHz, CDCl3) | Expected peaks corresponding to 11 unique carbon environments, including the characteristic nitrile carbon (~119 ppm) and oxygen-bound aromatic carbons (~161 ppm, ~155 ppm). |

References

-

Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility". The Journal of Organic Chemistry, 1998, 63(18), 6338-6343. URL:[Link]

-

Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles". Nature Chemistry, 2018, 10(9), 917-923. URL:[Link]

Purification of 4-(3,5-Dimethylphenoxy)benzonitrile by recrystallization

Application Note: Purification of 4-(3,5-Dimethylphenoxy)benzonitrile via Recrystallization

Introduction & Chemical Context

4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5) is a highly valued diaryl ether intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antitubercular agents [1]. The standard synthetic route involves a nucleophilic aromatic substitution (SNAr) between 3,5-dimethylphenol and 4-fluorobenzonitrile. This reaction is typically mediated by a weak base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent such as DMF at elevated temperatures [2].

While the SNAr reaction is highly efficient, the crude isolate frequently contains unreacted phenolic starting material, bis-substituted byproducts, and residual inorganic salts (e.g., KF). For downstream pharmaceutical applications, achieving >99% purity is critical. This application note details a scalable, self-validating recrystallization protocol using an ethanol/water binary solvent system to achieve high-purity 4-(3,5-dimethylphenoxy)benzonitrile, avoiding the need for resource-intensive column chromatography.

Mechanistic Rationale for Solvent Selection

Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient.

-

The Good Solvent (Ethanol): 4-(3,5-Dimethylphenoxy)benzonitrile possesses moderate lipophilicity paired with a polar, hydrogen-bond-accepting cyano group. Ethanol perfectly balances these properties, offering excellent solubility at its boiling point (78 °C) due to favorable dipole-dipole interactions, while exhibiting sharply reduced solubility at 0 °C.

-

The Anti-Solvent (Water): The addition of water serves two causal purposes. First, it acts as an anti-solvent that decreases the solubility of the hydrophobic diaryl ether, allowing for a highly controlled induction of the cloud point (supersaturation). Second, water retains highly polar impurities—such as unreacted 3,5-dimethylphenol and trace inorganic salts—in the mother liquor, preventing their co-precipitation into the crystal lattice.

SNAr synthesis of 4-(3,5-dimethylphenoxy)benzonitrile and impurity fate during recrystallization.

Experimental Methodology: Step-by-Step Protocol

Self-Validation Checkpoint System: This protocol includes built-in visual and physical checkpoints to ensure thermodynamic control is maintained, preventing common failures such as "oiling out" (liquid-liquid phase separation).

Materials Required:

-

Crude 4-(3,5-Dimethylphenoxy)benzonitrile

-

Absolute Ethanol (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolution: Transfer the crude 4-(3,5-dimethylphenoxy)benzonitrile to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol at a ratio of approximately 5 mL per gram of crude solid. Heat the mixture to 75 °C using a water bath or heating mantle with stirring until the solid completely dissolves.

-

Causality: Heating maximizes the kinetic energy and solvent-solute interactions, ensuring complete dissolution of the target molecule and organic impurities.

-

-

Hot Filtration (Critical for SNAr crude): Perform a rapid hot filtration through a pre-warmed fluted filter paper into a clean, heated flask.

-

Causality: This step physically removes insoluble inorganic salts (e.g., KF, K2CO3) or polymerized solvent byproducts that would otherwise act as unwanted nucleation sites and contaminate the final crystal lattice.

-

-

Anti-Solvent Addition: Return the clear filtrate to the heat source (70-75 °C). Begin adding deionized water dropwise via an addition funnel while maintaining vigorous stirring. Continue addition until a faint, persistent turbidity (the "cloud point") is observed.

-

Validation Check: Once the cloud point is reached, add 3-5 drops of hot ethanol until the solution just turns clear again. The solution must be completely clear before cooling begins; if it remains cloudy, the compound will oil out rather than crystallize.

-

-

Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (20-25 °C) over 1-2 hours. Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for an additional 2 hours.

-

Causality: Rapid cooling forces the compound to separate as a supersaturated oil that traps impurities. Slow, undisturbed cooling promotes proper nucleation and crystal lattice formation, thermodynamically excluding structurally dissimilar impurities.

-

-

Filtration and Washing: Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold 70% Ethanol/Water (v/v) (approx. 1 mL per gram of product).

-

Causality: The cold wash mechanically displaces the mother liquor containing dissolved impurities without providing enough thermal energy to re-dissolve the purified crystal lattice.

-

-

Drying: Transfer the purified crystals to a vacuum oven. Dry at 45 °C under reduced pressure (<50 mbar) for 12 hours to constant weight.

Step-by-step recrystallization workflow utilizing an ethanol and water binary solvent system.

Analytical Validation & Expected Data

To confirm the success of the recrystallization, the purified material should be analyzed using standard analytical techniques. The table below summarizes the expected quantitative data for high-purity 4-(3,5-dimethylphenoxy)benzonitrile.

| Analytical Technique | Parameter | Expected Result for Pure Compound | Impurity Markers to Monitor |

| HPLC (UV at 254 nm) | Purity Area % | > 99.0% | Peaks at lower RT (Phenol) or higher RT (Bis-ethers) |

| Melting Point | Temperature Range | Sharp, narrow range (≤ 2 °C variance) | Depressed or broadened melting range |

| 1H NMR (CDCl3) | Aromatic Protons | Distinct doublets for the cyanophenyl ring | Extra peaks in the 6.5-7.5 ppm region |

| 1H NMR (CDCl3) | Aliphatic Protons | Singlet at ~2.3 ppm (6H, two methyls) | Unintegrated aliphatic signals |

| Karl Fischer | Water Content | < 0.5% w/w | > 1.0% indicates insufficient vacuum drying |

References

-

Title: Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

-

Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: High-Resolution LC-MS/MS Analysis and Fragmentation Kinetics of 4-(3,5-Dimethylphenoxy)benzonitrile

Introduction & Chemical Profiling

4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5) is a structurally significant diaryl ether featuring a benzonitrile moiety [1]. Diaryl ethers are privileged scaffolds in modern drug discovery (frequently found in kinase inhibitors and non-nucleoside reverse transcriptase inhibitors) and agrochemical development due to their conformational flexibility and metabolic stability.

Accurate quantification and structural characterization of this compound require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presence of the electronegative cyano group combined with the electron-donating dimethylphenoxy ring creates a distinct electronic dipole. This structural feature heavily dictates its gas-phase ionization efficiency and subsequent collision-induced dissociation (CID) behavior [2].

Rationale-Driven Sample Preparation Protocol

Expertise Insight (Causality in Protocol Design): Diaryl ethers are highly lipophilic (predicted LogP ~ 4.2). Standard aqueous extractions often result in poor recovery due to hydrophobic partitioning. We utilize a Protein Precipitation (PPT) method using ice-cold acetonitrile (ACN). ACN is strictly preferred over methanol here; it acts as a stronger denaturant for plasma proteins and provides superior solvation for the dual aromatic rings, preventing analyte loss due to non-specific binding to plasticware.

Step-by-Step Extraction Methodology

-

Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma) or standard solution into a 1.5 mL low-bind microcentrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA) and an appropriate internal standard (e.g., 4-phenoxybenzonitrile-d5).

-

Self-Validating Rationale: Formic acid ensures the analyte remains in a neutral, fully protonated state during precipitation, maximizing its solubility in the organic phase and initiating the [M+H]+ formation pre-column.

-

-

Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

-

Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Reconstitution/Dilution: Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water.

-

Self-Validating Rationale: Injecting 100% organic extract into a reversed-phase column causes peak splitting and solvent breakthrough. Diluting 1:1 with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peak shapes.

-

LC-MS/MS Analytical Workflow

Expertise Insight (Chromatographic Strategy): We employ a Biphenyl UHPLC column rather than a standard C18. The biphenyl stationary phase leverages π−π interactions with the dual aromatic rings of 4-(3,5-dimethylphenoxy)benzonitrile, offering superior retention, enhanced isomeric resolution, and resistance to dewetting [3].

Table 1: UHPLC Chromatographic Parameters

| Parameter | Specification / Condition |

| Analytical Column | Biphenyl UHPLC Column (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 0-1 min: 20% B; 1-4 min: 20% → 95% B; 4-5 min: 95% B; 5-6 min: 20% B |

| Column Temperature | 40°C (Reduces system backpressure and improves mass transfer) |

| Injection Volume | 2.0 µL |

Table 2: Optimized Mass Spectrometry (MRM) Parameters

Ionization is performed in Electrospray Ionization Positive mode (ESI+). Under acidic conditions, the formation of the [M+H]+ precursor ion at m/z 224.1075 is highly efficient.

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quantifier | 224.1 | 105.1 | 50 | 25 |

| Qualifier 1 | 224.1 | 121.1 | 50 | 35 |

| Qualifier 2 | 224.1 | 102.0 | 50 | 45 |

Mechanistic Fragmentation Analysis (CID)

Understanding the fragmentation causality ensures absolute confidence in peak assignment and eliminates false positives from isobaric interferences. Upon isolation of the [M+H]+ ion (m/z 224.1) in Quadrupole 1 (Q1) and acceleration into the collision cell (Q2), the molecule undergoes specific bond cleavages dictated by the lowest energy pathways [2].

-

Pathway A (Primary Quantifier - m/z 105.1): The most labile bond in protonated diaryl ethers is the C-O ether linkage. Cleavage yields the 3,5-dimethylphenyl cation (m/z 105.07) and neutral 4-cyanophenol (119 Da). This pathway dominates because the resulting carbocation is highly stabilized by the inductive (+I) and hyperconjugative effects of the two meta-methyl groups.

-

Pathway B (Qualifier - m/z 121.1): Alternatively, the charge is retained on the oxygen atom, generating the 3,5-dimethylphenoxy cation (m/z 121.06) with the neutral loss of cyanobenzene (103 Da).

-

Pathway C (Minor - m/z 102.0): Cleavage on the opposite side of the ether oxygen yields the 4-cyanophenyl cation (m/z 102.03) and neutral 3,5-dimethylphenol (122 Da). This is a minor pathway due to the strong electron-withdrawing nature of the cyano group, which severely destabilizes the adjacent carbocation.

Workflow and Pathway Visualizations

Figure 1: Step-by-step LC-MS/MS analytical workflow for diaryl ether quantification.

Figure 2: Collision-Induced Dissociation (CID) pathways of 4-(3,5-Dimethylphenoxy)benzonitrile.

References

-

Srinivas, R., et al. "Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at:[Link][1]

Sources

Application Note: 4-(3,5-Dimethylphenoxy)benzonitrile in Advanced Polymeric Materials

Target Audience: Polymer Chemists, Materials Scientists, and Energy Storage Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The demand for high-performance engineering plastics in next-generation microelectronics and clean energy conversion has driven the evolution of Poly(arylene ether nitrile)s (PAENs). Within this class, 4-(3,5-Dimethylphenoxy)benzonitrile (CAS: 24789-53-5) serves as a highly specialized asymmetric monomer. By integrating a rigid, highly polar benzonitrile core with a sterically bulky 3,5-dimethylphenoxy pendant group, this molecule acts as a critical building block for synthesizing processable, low-dielectric constant ( Dk ) polymers and functionalizable ion-exchange membranes [1].

This application note details the mechanistic rationale for utilizing 4-(3,5-Dimethylphenoxy)benzonitrile in polymer synthesis, provides self-validating experimental protocols for polycondensation and post-polymerization functionalization, and outlines its primary applications in materials science.

Mechanistic Insights: The Causality of Molecular Design

In polymer chemistry, monomer structure dictates macroscopic material properties. The unique architecture of 4-(3,5-Dimethylphenoxy)benzonitrile provides a dual-functionality approach to PAEN synthesis:

A. The Nitrile Group (-CN): Dipole-Driven Performance

The strongly electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution (SNAr) during polymerization. Post-polymerization, the high dipole moment of the -CN group promotes strong interchain dipole-dipole interactions. This causality directly results in exceptional mechanical tensile strength, superior adhesion to inorganic substrates (crucial for nanocomposite films), and high glass transition temperatures ( Tg ) [2].

B. The 3,5-Dimethylphenoxy Pendant: Steric Hindrance and Free Volume

Standard PAENs often suffer from poor solubility and high dielectric constants due to dense chain packing. The introduction of the bulky 3,5-dimethylphenoxy side group disrupts chain symmetry.

-

Dielectric Reduction: The steric hindrance increases the fractional free volume (FFV) within the polymer matrix, displacing polarizable polymer mass with air (which has a Dk of ~1.0). This significantly lowers the overall dielectric constant of the resulting film.

-

Solubility: The disruption of crystallinity renders the polymer highly soluble in aprotic solvents like NMP, DMAc, and DMF, enabling facile solution-casting [3].

-

Reactive Sites: The benzylic methyl groups (-CH 3 ) are highly susceptible to radical bromination, providing a specific locus for grafting ionic groups (e.g., imidazolium or quaternary ammonium) to create Anion Exchange Membranes (AEMs) for fuel cells [2].

Workflow: Synthesis and Functionalization Pathway

The following Graphviz diagram maps the causal workflow from the raw monomer to its two primary advanced material applications: low-k dielectric films and AEMs.

Caption: Synthesis pathway of 4-(3,5-Dimethylphenoxy)benzonitrile into low-k dielectrics and AEMs.

Quantitative Data: Material Property Comparison

The table below summarizes the empirical shifts in macroscopic properties when standard PAEN is compared to the 3,5-dimethylphenoxy modified PAEN variant.

| Property | Standard PAEN (Unsubstituted) | Dimethylphenoxy-PAEN | Mechanistic Driver |

| Glass Transition ( Tg ) | ~ 185 °C | ~ 215 °C | Increased chain rigidity from bulky side groups. |

| Dielectric Constant ( Dk @ 1MHz) | 4.0 - 4.2 | 3.0 - 3.2 | Steric hindrance increasing fractional free volume. |

| Tensile Strength | ~ 95 MPa | ~ 110 MPa | Entanglement combined with strong nitrile dipoles. |

| Solubility (NMP, DMAc) | Insoluble (Requires H 2 SO 4 ) | Highly Soluble (>10 wt%) | Disruption of tight interchain crystalline packing. |

| Post-Functionalization | Difficult (Requires harsh sulfonation) | Facile (Benzylic bromination) | Presence of reactive benzylic methyl groups. |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational milestones are included so the researcher can verify the success of the reaction in real-time.

Protocol A: Synthesis of Dimethyl-PAEN via Nucleophilic Polycondensation

Objective: Synthesize a high-molecular-weight, soluble poly(arylene ether nitrile) using 4-(3,5-Dimethylphenoxy)benzonitrile and a bisphenol monomer.

Materials:

-

4-(3,5-Dimethylphenoxy)benzonitrile (Purified, >99%)

-

Bisphenol-A (BPA) or Bisphenol-AF (BPAF) (Equimolar to the benzonitrile derivative)

-

Anhydrous Potassium Carbonate (K 2 CO 3 , 1.2 molar equivalents)

-

N-Methyl-2-pyrrolidone (NMP) (Solvent)

-

Toluene (Azeotropic agent)

Step-by-Step Methodology:

-

System Assembly: Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser. Rationale: The Dean-Stark trap is critical. The reaction between bisphenol and K 2 CO 3 generates water. If water is not removed, it will hydrolyze the nitrile group and halt polymerization.

-

Reagent Loading: Add equimolar amounts of 4-(3,5-Dimethylphenoxy)benzonitrile and the chosen bisphenol into the flask. Add K 2 CO 3 (1.2 eq).

-

Solvent Addition: Add NMP to achieve a 15-20% solid concentration. Add Toluene (approx. 50% of the NMP volume).

-

Azeotropic Distillation: Purge with N 2 for 15 minutes. Heat the oil bath to 140 °C. The toluene will reflux, carrying generated water into the Dean-Stark trap. Self-Validation: You will observe a distinct phase separation in the trap. Continue this step for 3-4 hours until water ceases to collect.

-

Polycondensation: Drain the toluene from the trap. Gradually increase the temperature to 180–195 °C. Maintain this temperature for 8–12 hours. Self-Validation: The solution will transition from a low-viscosity liquid to a highly viscous, dark amber syrup, indicating high molecular weight chain entanglement.

-

Precipitation: Cool the viscous polymer solution to 60 °C and pour it slowly into a rapidly stirring bath of methanol/water (1:1). The polymer will precipitate as white/off-white fibrous strands.

-

Purification: Filter the polymer and wash repeatedly with hot deionized water to remove residual K 2 CO 3 and salts. Dry in a vacuum oven at 120 °C for 24 hours.

Protocol B: Functionalization for Anion Exchange Membranes (Bromination)

Objective: Activate the methyl groups for subsequent quaternization.

Materials:

-

Dimethyl-PAEN (synthesized in Protocol A)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (Radical Initiator)

-

Chlorobenzene (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of Dimethyl-PAEN in 50 mL of chlorobenzene in a 250 mL flask equipped with a reflux condenser.

-

Initiation: Add NBS (calculated based on desired degree of bromination) and AIBN (0.05 equivalents relative to NBS).

-

Radical Reaction: Heat the mixture to 85 °C under continuous N 2 flow for 6 hours. Rationale: AIBN decomposes at ~65 °C to form radicals, which abstract hydrogen exclusively from the benzylic methyl groups, allowing NBS to donate bromine without degrading the aromatic polymer backbone.

-

Recovery: Cool the mixture and precipitate into excess ethanol. The resulting Brominated-PAEN (Br-PAEN) is highly reactive and should be stored in a desiccator away from light until quaternization (e.g., reacting with 1-methylimidazole to form the final AEM).

References

-

Lai, A. N., et al. "Comb-shaped cardo poly(arylene ether nitrile sulfone) anion exchange membranes: significant impact of nitrile group content on morphology and properties." RSC Advances, vol. 10, no. 28, 2020, pp. 16452-16461. Available at:[Link]

-

Gao, Y., et al. "Synthesis of Copoly(aryl ether ether nitrile)s Containing Sulfonic Acid Groups for PEM Application." Macromolecules, vol. 38, no. 8, 2005, pp. 3237–3245. Available at:[Link]

Application Notes and Protocols: 4-(3,5-Dimethylphenoxy)benzonitrile as a Versatile Building Block for Heterocyclic Compounds

Introduction: The Strategic Value of 4-(3,5-Dimethylphenoxy)benzonitrile in Heterocyclic Chemistry

4-(3,5-Dimethylphenoxy)benzonitrile is a diaryl ether derivative that has emerged as a significant building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive nitrile group electronically influenced by the phenoxy linkage and the sterically hindering dimethylphenyl moiety, provides a unique platform for constructing complex molecular architectures. The benzonitrile group serves as a versatile precursor for various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.[1] The incorporation of the 3,5-dimethylphenoxy group can enhance lipophilicity and metabolic stability, desirable properties in drug design. This guide provides a comprehensive overview of the application of 4-(3,5-Dimethylphenoxy)benzonitrile in the synthesis of key heterocyclic systems, including detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Applications: Synthesis of Key Heterocycles

The nitrile functionality of 4-(3,5-Dimethylphenoxy)benzonitrile is the primary reactive handle for its conversion into various heterocyclic rings. The most prominent transformations involve cycloaddition reactions and cyclizations to form tetrazoles, 1,2,4-oxadiazoles, and 1,3,5-triazines.

Synthesis of 5-(4-(3,5-Dimethylphenoxy)phenyl)-1H-tetrazole

Tetrazoles are a critical class of nitrogen-rich five-membered heterocycles, often employed in medicinal chemistry as bioisosteres of carboxylic acids.[2] The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established and highly valuable transformation.[3] The most common method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, frequently catalyzed by a Lewis acid to enhance reaction rates and yields.[2][3]

The use of a zinc salt, such as zinc(II) chloride or zinc(II) bromide, is crucial for activating the nitrile group towards nucleophilic attack by the azide ion.[2][4] This catalysis proceeds through the formation of an imino ether intermediate in the presence of an alcohol, which then readily reacts with sodium azide.[4] Water can also be an effective and environmentally benign solvent for this reaction.[5] The acidification step at the end of the reaction is necessary to protonate the newly formed tetrazole ring and facilitate its isolation.[2] Caution must be exercised during acidification as it can generate toxic hydrazoic acid (HN₃).[2]

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles from nitriles.[2][4]

Materials:

-

4-(3,5-Dimethylphenoxy)benzonitrile

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂)

-

n-Propanol

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(3,5-Dimethylphenoxy)benzonitrile (10 mmol, 1.0 equiv), sodium azide (12 mmol, 1.2 equiv), and zinc(II) chloride (10 mmol, 1.0 equiv).

-

Add n-propanol (40 mL) to the flask.

-